molecular formula C20H18N4O3 B2666593 N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide CAS No. 2034530-87-3

N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide

Cat. No. B2666593
CAS RN: 2034530-87-3
M. Wt: 362.389
InChI Key: CELRLTZEYZKEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Design and Synthesis

N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide has been involved in the design and synthesis of molecules with potential biological applications. For instance, related compounds have been explored as orally active histone deacetylase (HDAC) inhibitors, exhibiting selective inhibition of HDACs and showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008). Similar research has involved the synthesis of antifolates and dihydrofolate reductase (DHFR) inhibitors as potential antitumor agents, showcasing the versatility of pyrimidine derivatives in targeting various biochemical pathways for therapeutic purposes (Gangjee et al., 2007).

Anticancer and Anti-inflammatory Agents

Compounds structurally related to N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide have been synthesized and evaluated for their anticancer properties. For example, pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, highlighting the potential of these molecules in both cancer therapy and inflammation management (Rahmouni et al., 2016). This illustrates the broader utility of pyrimidine derivatives in medicinal chemistry, where their modifications can lead to diverse biological activities.

Neuroleptic and Analgesic Activities

Exploration into benzamide derivatives, including those with pyrimidine cores, has led to the identification of molecules with significant neuroleptic and analgesic activities. Research into N-substituted benzamides of ethylenediamines and pyrrolidines has yielded compounds with potential as neuroleptics, showing inhibitory effects on stereotyped behavior in animal models and suggesting a promising avenue for the development of new psychiatric medications (Iwanami et al., 1981). Additionally, the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has demonstrated analgesic properties, further emphasizing the therapeutic potential of pyrimidine-based compounds (Ukrainets et al., 2015).

properties

IUPAC Name

N-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18(12-21-19(26)14-6-2-1-3-7-14)23-11-9-16-15(13-23)20(27)24-10-5-4-8-17(24)22-16/h1-8,10H,9,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRLTZEYZKEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.